2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as NPA, is a synthetic compound derived from nitro-pyrazole and acetamide. It is a highly versatile compound that has a wide range of applications in the scientific and medical fields, including drug development, cancer research, and biochemistry. NPA is a powerful tool for scientists and researchers due to its ability to interact with a variety of biological molecules. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for NPA.
Scientific Research Applications
2-(3-nitro-1H-pyrazol-1-yl)acetamide has a wide range of applications in the scientific and medical fields. It has been used in drug development to study the effects of new compounds on biological systems. This compound has also been used in cancer research to study the mechanisms of cancer cell growth and proliferation. In addition, this compound has been used in biochemistry to study the interactions between different molecules.
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity
Mode of Action
It’s suggested that the compound may interact with its targets in a way that results in desirable fitting patterns in the active site, characterized by lower binding free energy . This suggests a strong interaction between the compound and its target, which could lead to significant changes in the target’s function.
Biochemical Pathways
Given its potential antipromastigote activity , it may affect pathways related to the survival and replication of promastigotes
Result of Action
A related compound has shown potent in vitro antipromastigote activity , suggesting that 2-(3-nitro-1H-pyrazol-1-yl)acetamide may have similar effects.
Advantages and Limitations for Lab Experiments
2-(3-nitro-1H-pyrazol-1-yl)acetamide is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. However, this compound is toxic and must be handled with caution. It is also relatively expensive, which can limit its use in some experiments.
Future Directions
2-(3-nitro-1H-pyrazol-1-yl)acetamide has a wide range of potential future applications in the scientific and medical fields. It could be used to develop new drugs to treat a variety of diseases. It could also be used to study the mechanisms of cancer cell growth and proliferation. In addition, this compound could be used to study the interactions between different molecules and to develop new methods for targeting specific molecules. Finally, this compound could be used to develop new methods for delivering drugs to specific tissues.
Biochemical Analysis
Biochemical Properties
2-(3-nitro-1H-pyrazol-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and altering the conformation of proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation states of key signaling proteins, leading to changes in downstream signaling events . Additionally, it can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and function . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response . Toxicity studies have indicated that high doses can cause significant cellular damage and adverse physiological effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in various biochemical processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its role in modulating cellular processes and biochemical reactions .
properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXJNFRHZOLKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003011-27-5 | |
Record name | 2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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